2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
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Overview
Description
2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine is a complex organic compound that features a bromopyrimidine moiety linked to a piperazine ring, which is further connected to a dimethylpyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine typically involves multiple steps:
Formation of the Bromopyrimidine Intermediate: This step involves the bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Piperazine Coupling: The bromopyrimidine intermediate is then reacted with piperazine in the presence of a base such as potassium carbonate (K2CO3) to form the piperazinyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds or hydrophobic interactions with the active site of the target, while the piperazine and dimethylpyrimidine groups can enhance binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(4-boc-piperazin-1-yl)pyrimidine: Similar structure but with a Boc-protected piperazine group.
2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]ethanol: Similar structure but with an ethanol group instead of dimethylpyrimidine.
1-(2-Pyrimidyl)piperazine: Lacks the bromine and dimethyl groups but shares the pyrimidine-piperazine core.
Uniqueness
2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine is unique due to the presence of both the bromopyrimidine and dimethylpyrimidine groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C14H18BrN7 |
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Molecular Weight |
364.24 g/mol |
IUPAC Name |
2-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C14H18BrN7/c1-20(2)12-3-4-16-14(19-12)22-7-5-21(6-8-22)13-17-9-11(15)10-18-13/h3-4,9-10H,5-8H2,1-2H3 |
InChI Key |
CJOVEBHPXQXVHP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=C(C=N3)Br |
Origin of Product |
United States |
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